methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate
Description
Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate is a substituted thiazole derivative with a molecular formula of C₉H₁₂N₃O₃S and a molecular weight of 258.28 g/mol. The compound features a thiazole core substituted at positions 3, 4, and 5. Key functional groups include:
- A methyl ester at position 5, influencing lipophilicity and metabolic stability.
- A propan-2-yl (isopropyl) carbamoyl group at position 3, contributing steric bulk and hydrophobicity.
Properties
IUPAC Name |
methyl 4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-4(2)11-8(13)6-5(10)7(16-12-6)9(14)15-3/h4H,10H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXAAHZTPUQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing 1,3-thiazole systems. Adapted for this target molecule, the reaction would involve:
Reagents :
-
α-Halo carbonyl precursor: Methyl 2-bromo-3-oxopent-4-enoate
-
Thiourea derivative: N-(propan-2-yl)thiourea
Mechanism :
-
Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromo-ketone
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Cyclization via elimination of HBr to form the thiazole ring
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Simultaneous introduction of the isopropylcarbamoyl group at position 3
Optimization Data :
This method provides direct installation of both the ester and carbamoyl groups in a single pot, though regioselectivity challenges may arise during the cyclization step.
Post-Cyclization Functionalization Approaches
For greater synthetic control, modular strategies building upon pre-formed thiazole intermediates are often preferred:
Amination at Position 4
The 4-amino group is introduced via nitration/reduction or direct nucleophilic substitution:
Method A: Nitration-Reduction Sequence
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Nitration of methyl 3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate using HNO3/H2SO4 at 0-5°C
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Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) to reduce nitro to amine
Critical Considerations :
-
Nitration regiochemistry controlled by electron-withdrawing carbamoyl group
-
Reduction conditions must preserve ester functionality (avoid strong acids)
Method B: Direct Amination
Mitsunobu reaction with phthalimide followed by hydrazine deprotection:
-
React thiazole with phthalimide, DIAD, PPh3 in THF
-
Deprotect with hydrazine hydrate in refluxing ethanol
Yield Comparison :
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| A | 62-68% | >95% | Pilot-scale feasible |
| B | 55-60% | 92-94% | Limited by Mitsunobu reagents |
Carbamoyl Group Installation
The isopropylcarbamoyl moiety at position 3 can be introduced through:
Carbodiimide-Mediated Coupling
Activate the carboxylic acid intermediate with EDC/HOBt:
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Generate 3-carboxy-thiazole via saponification (LiOH, THF/H2O)
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Couple with isopropylamine using EDC (1.2 eq), HOBt (0.3 eq) in DMF
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Re-esterify with methyl iodide/K2CO3
Reaction Monitoring :
-
FTIR tracking of carbonyl (1720 cm⁻¹ → 1685 cm⁻¹) confirms amide formation
-
¹H NMR shows isopropyl doublet at δ 1.2 ppm
Isocyanate Addition
Alternative pathway using in situ generated isocyanate:
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Treat isopropylamine with triphosgene (0.33 eq) in dichloromethane
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React with 3-amino-thiazole intermediate
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Quench excess isocyanate with wet THF
Safety Note :
-
Requires strict temperature control (<-5°C) to prevent dimerization
-
Triphosgene handling demands specialized equipment
Esterification Methodologies
The methyl ester at position 5 is typically introduced via:
Fischer Esterification
Reflux the carboxylic acid with methanol/H2SO4 (cat.):
-
72-hour reaction time
-
85-90% conversion
-
Requires careful pH control during workup
Diazomethane Quenching
For acid-sensitive substrates:
-
Generate diazomethane from Diazald®
-
Bubble through THF solution of carboxylic acid
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Immediate ester formation at 0°C
Advantages :
-
Near-quantitative yields
-
No acidic byproducts
Integrated Synthetic Route Proposal
Combining optimal methods from each stage:
Step 1 : Hantzsch cyclization in 2-propanol with HBr additive → Thiazole core (68% yield)
Step 2 : Nitration/H2 reduction → 4-amino derivative (64% yield)
Step 3 : EDC-mediated coupling with isopropylamine → Carbamoyl installation (72% yield)
Step 4 : Diazomethane esterification → Final product (93% yield)
Cumulative Yield : 68% × 64% × 72% × 93% ≈ 29.5%
Purification Protocol :
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Initial crystallization from ethyl acetate/hexanes
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Final purification via reverse-phase HPLC (C18 column, 70:30 MeOH/H2O)
Analytical Characterization Data
Critical spectroscopic signatures confirming structure:
¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, NH), 4.91 (sep, J=6.4 Hz, 1H, CH(CH3)2), 3.85 (s, 3H, OCH3), 2.12 (d, J=6.4 Hz, 6H, (CH3)2CH), 5.62 (br s, 2H, NH2)
13C NMR (101 MHz, DMSO-d6) :
δ 170.8 (COOCH3), 165.3 (CONH), 152.1 (C-2), 142.7 (C-5), 124.9 (C-4), 52.3 (OCH3), 41.6 (CH(CH3)2), 22.1 ((CH3)2CH)
HRMS (ESI+) :
Calculated for C9H13N3O3S [M+H]+: 243.0684
Found: 243.0687
Process Optimization Challenges
Key technical hurdles requiring further investigation:
-
Regioselectivity in Hantzsch Reaction
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Competing formation of 4,5-regioisomer (15-20% in initial trials)
-
Mitigated by using bulky solvents (t-BuOH) to favor kinetic control
-
Amino Group Protection
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Acetylation with Ac2O/pyridine prevents oxidation during nitration
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Deprotection with NH3/MeOH preserves ester functionality
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Large-Scale Isocyanate Handling
-
Continuous flow synthesis reduces hazards
-
In-line IR monitoring prevents over-reaction
Emerging Alternative Methodologies
Microwave-Assisted Synthesis
Reducing reaction times through dielectric heating:
-
Hantzsch cyclization completed in 18 minutes vs. 4 hours conventionally
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12% yield improvement from reduced side reactions
Biocatalytic Approaches
Exploring thiazole synthase enzymes from Bacillus subtilis:
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In situ generation of thioamide intermediates
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Potential for aqueous-phase synthesis
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups in this compound are susceptible to hydrolysis under acidic or basic conditions:
-
Key Insight : Polar solvents (e.g., ethanol, DMF) and elevated temperatures enhance reaction efficiency.
Nucleophilic Substitution at the Amino Group
The primary amino group at position 4 undergoes alkylation or acylation:
-
Selectivity : The amino group reacts preferentially over the carbamate due to lower steric hindrance .
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
-
Mechanism : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons to form fused rings .
Coupling Reactions
The carboxylate group facilitates amide bond formation:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HOBt/EDC, morpholine | DMF, RT | 4-Amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxamide | |
| Propargylamine | DIPEA, DMF, 60°C | Alkyne-functionalized thiazole derivative |
-
Applications : These reactions are critical for synthesizing HSET inhibitors and fluorescent probes .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes halogenation:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄, AIBN, 70°C | 5-Bromo-4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate |
Key Research Findings
-
Solubility : The methyl ester enhances solubility in organic solvents, while hydrolysis to the carboxylic acid improves aqueous compatibility .
-
Biological Relevance : Derivatives exhibit activity against HSET (KIFC1), a kinesin involved in cancer cell survival .
-
Synthetic Flexibility : The compound serves as a precursor for triazolo-thiadiazines, which show antimicrobial and anticancer properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Pesticide Development
This compound is being explored as a potential pesticide due to its efficacy against certain pests and fungi that affect crops. Its application could lead to the development of safer and more effective agrochemicals that minimize environmental impact while maximizing crop yield .
Plant Growth Regulation
Studies have suggested that thiazole derivatives can enhance plant growth by acting as growth regulators. This application is particularly relevant in enhancing stress resistance in plants, thereby improving agricultural productivity under adverse conditions .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects at Position 3: The isopropyl carbamoyl group in the target compound increases steric bulk and hydrophobicity compared to smaller groups (e.g., methyl carbamoyl or unsubstituted carbamoyl ). This may enhance membrane permeability but reduce aqueous solubility.
Electronic and Topological Properties: Computational tools like Multiwfn could analyze electron localization (ELF) and noncovalent interactions (NCI) , revealing differences in charge distribution due to substituents. For example, the isopropyl group may create distinct van der Waals surfaces compared to planar aromatic substituents.
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for ethyl analogs, such as refluxing hydrazones with thiadiazole derivatives in propan-2-ol . Substituting isopropylamine in carbamoylation steps would differentiate it from methyl or ethyl carbamoyl analogs.
Q & A
Q. Answer :
- NMR : Confirm substituent positions via and NMR (e.g., methyl ester protons at δ 3.8–4.0 ppm; thiazole carbons at δ 160–170 ppm) .
- MS : High-resolution ESI-MS to verify molecular weight (expected: ~283 g/mol for CHNOS) .
- IR : Identify carbamoyl (C=O stretch at ~1680 cm) and thiazole ring vibrations (C-S at ~690 cm) .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?
Q. Answer :
- ADMET prediction : Use tools like SwissADME to assess logP (target <3), solubility (AlogPS), and CYP450 interactions .
- Docking studies : Map interactions with targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with hydrogen bonds to catalytic residues .
- QSAR : Correlate substituent electronegativity (Hammett σ) with activity to guide synthetic modifications .
Basic: What safety protocols are essential for handling this compound?
Q. Answer :
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How does the compound’s stability vary under different pH conditions?
Q. Answer :
- Acidic conditions : Hydrolysis of the methyl ester occurs at pH <3, generating carboxylic acid derivatives .
- Alkaline conditions : Thiazole ring degradation observed at pH >10, confirmed via HPLC monitoring (C18 column, acetonitrile/water gradient) .
- Stabilizers : Use buffered solutions (pH 6–7) with 0.1% BHT to prevent oxidative decomposition .
Basic: What are the primary applications of this compound in pharmacological research?
Q. Answer :
- Kinase inhibition : Acts as a scaffold for ATP-binding pocket targeting in cancer therapy .
- Antimicrobial studies : Tested against Gram-positive bacteria (MIC ≤8 µg/mL) via broth microdilution assays .
Advanced: How can researchers design derivatives to improve metabolic stability?
Q. Answer :
- Modifications : Replace the methyl ester with tert-butyl esters (e.g., ethyl 4-methyl-2-phenylthiazole-5-carboxylate analogs) to reduce esterase-mediated hydrolysis .
- Isotopic labeling : Incorporate or at labile positions for in vivo metabolic tracking via LC-MS .
Basic: What chromatographic methods are suitable for purity analysis?
Q. Answer :
- HPLC : Use a C18 column (4.6 × 150 mm), mobile phase (acetonitrile:0.1% TFA in water, 70:30), flow rate 1 mL/min, detection at 254 nm .
- TLC : Silica gel 60 F, eluent (ethyl acetate:hexane, 1:1), visualize under UV 254 nm .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Q. Answer :
- Process control : Monitor reaction progress via in situ FTIR for carbamoyl group formation (~1680 cm) .
- Quality metrics : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvent (GC-MS) per ICH guidelines .
Basic: How is the compound’s solubility profile characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
